molecular formula C10H11F3N2O3 B066728 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide CAS No. 175204-37-2

2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide

Cat. No. B066728
CAS RN: 175204-37-2
M. Wt: 264.2 g/mol
InChI Key: BLWJFSQZXQFICN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide" often involves complex reactions that include click reactions and cyclocondensation, highlighting the intricate processes needed to create these molecules. For instance, click reaction methodologies have been applied to synthesize compounds with trifluoromethyl groups, indicating a potential pathway for the synthesis of our compound of interest (Hasan & Shalaby, 2016).

Molecular Structure Analysis

Molecular structure analysis, including DFT (Density Functional Theory) computational studies, plays a crucial role in understanding the geometrical configuration, bond lengths, and angles, which are fundamental for predicting the behavior and reactivity of the compound. Studies similar to those on 4-methoxy compounds provide insights into the molecular parameters and intramolecular charge transfers, which are essential for comprehending the molecular structure of "this compound" (Viji et al., 2020).

Scientific Research Applications

Environmental Persistence and Toxicology

  • Sorption to Soil and Organic Matter : Research into the sorption behaviors of phenoxy herbicides, such as 2,4-D, reveals insights into how similar compounds might interact with soil and organic matter. These interactions are critical for understanding environmental persistence and mobility, which can inform environmental risk assessments and remediation strategies (Werner, Garratt, & Pigott, 2012).

  • Environmental Concentrations and Toxicology : The review on 2,4,6-tribromophenol, a brominated phenol, highlights the ubiquitous presence of such compounds in the environment and their potential toxicological impacts. Understanding the environmental concentrations, toxicokinetics, and toxicodynamics of these compounds is crucial for assessing their environmental and health risks (Koch & Sures, 2018).

  • Occurrence in Aquatic Environments : Phenoxy acids' behavior in water, including their levels in aquatic ecosystems and transformations, has been reviewed, highlighting the importance of monitoring and managing these compounds in aquatic environments. Their high solubility and mobility pose challenges for water quality and aquatic life, suggesting areas for further research and technological development to mitigate their impacts (Muszyński, Brodowska, & Paszko, 2019).

Potential for Biomedical Applications

  • Antimicrobial Properties : The widespread use of triclosan, a chlorinated phenoxy compound, in various consumer products has raised concerns about its environmental occurrence, toxicity, and the development of resistant bacterial strains. This underscores the need for research into safer and more sustainable antimicrobial agents, possibly including novel phenoxy derivatives (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

  • Antioxidant and Anti-inflammatory Effects : Phenolic compounds, including those with phenoxy groups, have been studied for their antioxidant and anti-inflammatory properties. Insights into the mechanisms of action of compounds like caffeic acid can inform the development of therapeutics and functional foods aimed at mitigating oxidative stress and inflammation (Khan, Maalik, & Murtaza, 2016).

Safety and Hazards

The safety data sheet for a similar compound, “2-[4-(Trifluoromethoxy)phenoxy]propanoic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c1-6(9(16)15-14)17-7-2-4-8(5-3-7)18-10(11,12)13/h2-6H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWJFSQZXQFICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379591
Record name 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175204-37-2
Record name 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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